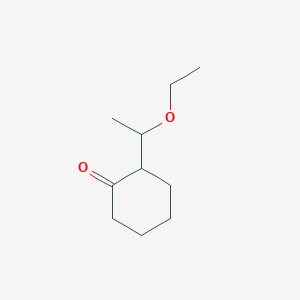
Cyclohexanone, 2-(1-ethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(1-ethoxyethyl)- is an organic compound that belongs to the family of ketones It is characterized by a six-carbon cyclic structure with a ketone functional group and an ethoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-ethoxyethyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl vinyl ether under acidic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is mixed with ethyl vinyl ether.
- An acid catalyst, such as sulfuric acid, is added to the mixture.
- The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-ethoxyethyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters are crucial to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(1-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(1-ethoxyethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and formulation.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which cyclohexanone, 2-(1-ethoxyethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ketone functional group can participate in nucleophilic addition reactions, while the ethoxyethyl substituent may influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with a six-carbon cyclic structure.
2-Ethylcyclohexanone: Similar structure but with an ethyl group instead of an ethoxyethyl group.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Uniqueness
Cyclohexanone, 2-(1-ethoxyethyl)- is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90449-84-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(1-ethoxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-3-12-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
ASYRYAHIFYGVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



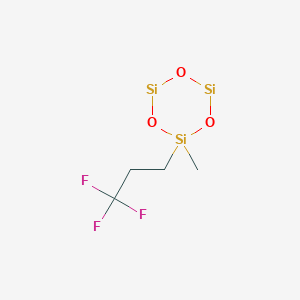
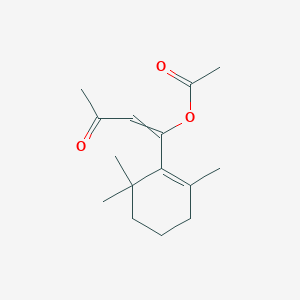
![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
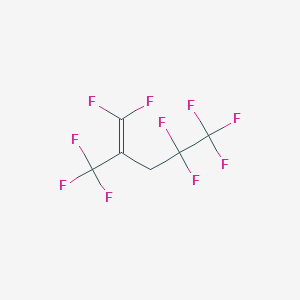
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
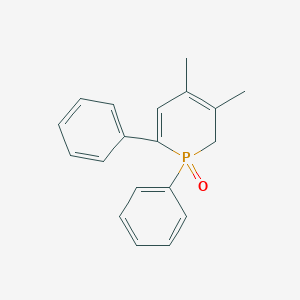
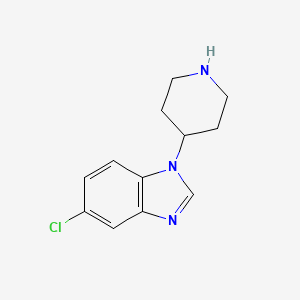
![3-[(9-Ethyl-9H-purin-6-yl)amino]prop-2-enal](/img/structure/B14365608.png)
![Dodecyl 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanoate](/img/structure/B14365610.png)

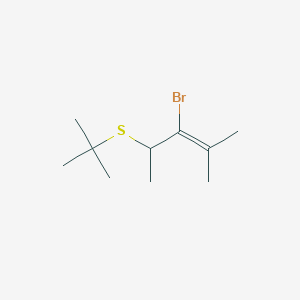
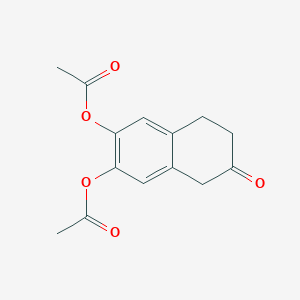
methanone](/img/structure/B14365627.png)
